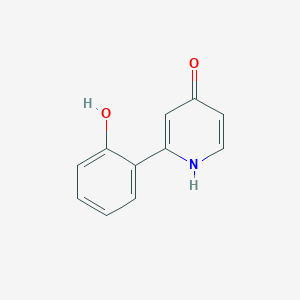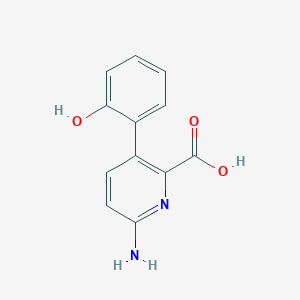
4-(3-Formylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Formylphenyl)nicotinic acid (4-FPNA) is an organic compound with the molecular formula C9H7NO2. It is a white to off-white crystalline solid that is insoluble in water. 4-FPNA is an important intermediate in the synthesis of various drugs and is used in a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
4-(3-Formylphenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a reagent for the preparation of various compounds, such as quinolines, pyridines, and indoles. It is also used in the synthesis of drugs, such as antibiotics, antimalarials, and antivirals. In addition, 4-(3-Formylphenyl)nicotinic acid, 95% is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Mecanismo De Acción
4-(3-Formylphenyl)nicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 4-(3-Formylphenyl)nicotinic acid, 95% increases the levels of acetylcholine in the brain, which has a range of effects on the body.
Biochemical and Physiological Effects
The inhibition of AChE by 4-(3-Formylphenyl)nicotinic acid, 95% has a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved cognitive function, and improved memory. In addition, 4-(3-Formylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Formylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. In addition, it is a stable compound that is not easily degraded by light or heat. However, 4-(3-Formylphenyl)nicotinic acid, 95% is insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research into 4-(3-Formylphenyl)nicotinic acid, 95%. One potential direction is to explore the effects of 4-(3-Formylphenyl)nicotinic acid, 95% on other neurotransmitters, such as serotonin and dopamine. In addition, further research could be conducted into the effects of 4-(3-Formylphenyl)nicotinic acid, 95% on the immune system and its potential to treat autoimmune diseases. Another potential direction is to explore the potential of 4-(3-Formylphenyl)nicotinic acid, 95% as an anti-cancer agent. Finally, further research could be conducted into the potential of 4-(3-Formylphenyl)nicotinic acid, 95% to treat neurological disorders, such as Alzheimer’s and Parkinson’s diseases.
Métodos De Síntesis
4-(3-Formylphenyl)nicotinic acid, 95% is synthesized through a two-step process. The first step involves the nitration of 3-formylphenol with nitric acid, followed by the reduction of the nitro group to an amine group with sodium borohydride. The resulting product is then reacted with acetic anhydride in the presence of pyridine to form 4-(3-Formylphenyl)nicotinic acid, 95%.
Propiedades
IUPAC Name |
4-(3-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-7-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGRTTWQBDLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692433 |
Source


|
| Record name | 4-(3-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)nicotinic acid | |
CAS RN |
1261982-58-4 |
Source


|
| Record name | 4-(3-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














